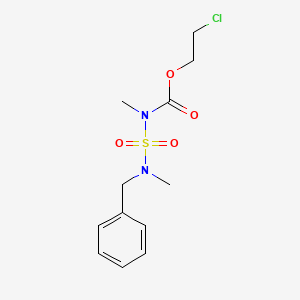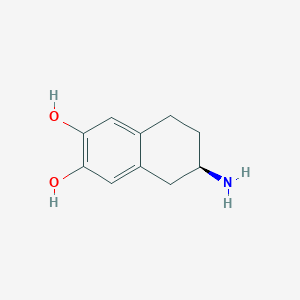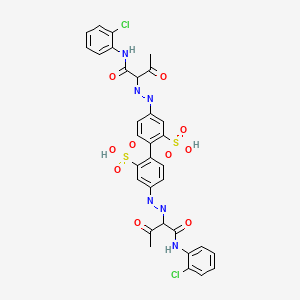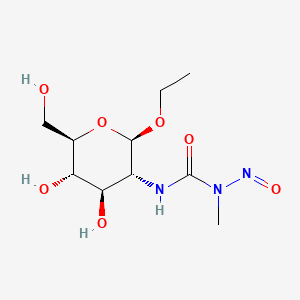
4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a 4-(1-methylethyl) group and a 2-(4-methylphenyl) group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as ethylene dichloride, under basic conditions.
Substitution Reactions: The morpholine ring is then subjected to substitution reactions to introduce the 4-(1-methylethyl) and 2-(4-methylphenyl) groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions using appropriate alkylating and acylating agents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
4-(1-メチルエチル)-2-(4-メチルフェニル)モルホリン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化し、対応する酸化物を生成できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、還元された誘導体を生成できます。
置換: この化合物は、モルホリン環または芳香環が他の官能基で置換される求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ルイス酸触媒の存在下でのハロアルカンまたはアシルクロリド。
生成される主な生成物
酸化: 酸化物とヒドロキシル化誘導体の生成。
還元: 還元されたモルホリン誘導体の生成。
置換: さまざまな官能基を持つ置換されたモルホリン誘導体の生成。
4. 科学研究への応用
4-(1-メチルエチル)-2-(4-メチルフェニル)モルホリン塩酸塩は、科学研究においてさまざまな応用があります。
化学: 有機合成における試薬として、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性などの潜在的な生物活性について調査されています。
医学: 新しい医薬品の開発など、潜在的な治療用途について探求されています。
工業: 特殊化学品の製造や、農薬や染料の合成における中間体として利用されます。
科学的研究の応用
4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
4-(1-メチルエチル)-2-(4-メチルフェニル)モルホリン塩酸塩の作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、それらの活性を調節する可能性があります。
関与する経路: 正確な経路は、特定の用途と標的に依存します。例えば、抗菌用途では、細胞膜の完全性を破壊したり、必須酵素を阻害したりする可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-(1-メチルエチル)フェニルモルホリン
- 2-(4-メチルフェニル)モルホリン
- 4-メチルフェニルモルホリン
独自性
4-(1-メチルエチル)-2-(4-メチルフェニル)モルホリン塩酸塩は、モルホリン環における特定の置換パターンによって、独自の化学的および生物学的特性を付与されているため、ユニークです。塩酸塩の形は、溶解性と安定性を高め、さまざまな用途に適しています。
類似化合物との比較
Similar Compounds
- 4-(1-Methylethyl)phenylmorpholine
- 2-(4-Methylphenyl)morpholine
- 4-Methylphenylmorpholine
Uniqueness
4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride is unique due to the specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
特性
CAS番号 |
97631-03-3 |
|---|---|
分子式 |
C14H22ClNO |
分子量 |
255.78 g/mol |
IUPAC名 |
2-(4-methylphenyl)-4-propan-2-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)15-8-9-16-14(10-15)13-6-4-12(3)5-7-13;/h4-7,11,14H,8-10H2,1-3H3;1H |
InChIキー |
BKINYCRPRYSIJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)












